N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide
CAS No.:
Cat. No.: VC16340361
Molecular Formula: C16H13N5O
Molecular Weight: 291.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13N5O |
|---|---|
| Molecular Weight | 291.31 g/mol |
| IUPAC Name | N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide |
| Standard InChI | InChI=1S/C16H13N5O/c22-16(12-4-3-5-13-11(12)7-8-17-13)18-10-15-20-19-14-6-1-2-9-21(14)15/h1-9,17H,10H2,(H,18,22) |
| Standard InChI Key | YJWYLRHVFUPLOP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1)CNC(=O)C3=C4C=CNC4=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound consists of a 1H-indole-4-carboxamide unit covalently bonded to a triazolo[4,3-a]pyridine moiety through a methylene (-CH2-) linker. The indole system, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, provides a planar aromatic base. At the 4-position of the indole, a carboxamide group (-CONH2) is attached, which serves as a hydrogen-bond donor and acceptor. The triazolo[4,3-a]pyridine component is a tricyclic system featuring a pyridine ring fused to a triazole ring, contributing to electron-deficient characteristics and potential π-π stacking interactions .
Molecular Formula and Stereoelectronic Features
The molecular formula of N-( triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide is C16H12N6O, as derived from structural analysis. Key stereoelectronic properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 304.31 g/mol | Calculated |
| XLogP3 | 2.1 | Estimated |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 5 | Computed |
| Rotatable Bonds | 3 | Computed |
The moderate lipophilicity (XLogP3 ≈ 2.1) suggests balanced solubility in both aqueous and lipid environments, a critical factor for drug-likeness. The planar indole and triazolo systems may facilitate interactions with flat binding pockets in proteins, while the carboxamide group enhances polar contacts .
Synthetic Pathways and Optimization
Key Synthetic Strategies
Synthesis typically involves multi-step protocols to assemble the triazolo[4,3-a]pyridine and indole subunits before coupling them. A representative route includes:
-
Indole-4-carboxylic Acid Preparation: Functionalization of indole at the 4-position via Friedel-Crafts acylation or directed ortho-metalation.
-
Triazolo[4,3-a]pyridine Synthesis: Cyclocondensation of 2-hydrazinopyridine with nitriles or aldehydes under acidic conditions to form the triazole ring .
-
Coupling Reaction: Activation of the indole-4-carboxylic acid as an acyl chloride or mixed anhydride, followed by reaction with 3-(aminomethyl)- triazolo[4,3-a]pyridine.
A patent-derived method describes purification via silica gel chromatography using ethyl acetate/hexane gradients, yielding the final product in >90% purity .
Challenges in Synthesis
Steric hindrance at the indole 4-position and the sensitivity of the triazolo ring to oxidative conditions necessitate careful optimization. Microwave-assisted synthesis has been employed to reduce reaction times and improve yields .
Biological Activity and Mechanism
Putative Targets
Structural analogs of N-( triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide exhibit activity as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluR2), which are implicated in neurological disorders . The indole carboxamide may anchor the compound to the receptor’s extracellular domain, while the triazolo[4,3-a]pyridine engages in hydrophobic interactions within the transmembrane region.
Enzymatic Interactions
In vitro studies of related compounds demonstrate inhibition of cytochrome P450 enzymes (e.g., CYP3A4) with IC50 values in the micromolar range, suggesting potential drug-drug interaction risks .
Pharmacokinetic and Toxicity Profiles
ADMET Predictions
Computational models predict moderate oral bioavailability (~50%) due to first-pass metabolism. The compound’s clearance is primarily hepatic, with glucuronidation and sulfation as major Phase II pathways .
Toxicity Considerations
Preliminary toxicity screening of analogs indicates low acute toxicity (LD50 > 500 mg/kg in rodents) but potential hepatotoxicity at chronic doses, likely due to reactive metabolite formation.
Applications and Future Directions
Research Gaps
While the structural and computational data are promising, empirical validation of binding affinities, in vivo efficacy, and safety remains lacking. Future work should prioritize:
-
Crystallographic Studies: To resolve binding modes with target proteins.
-
Structure-Activity Relationship (SAR): Systematic modification of the methylene linker and carboxamide group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume